molecular formula C20H26ClNO2 B2425689 N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine CAS No. 866043-09-6

N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine

Cat. No.: B2425689
CAS No.: 866043-09-6
M. Wt: 347.88
InChI Key: QTBFOZSBQFIGBN-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is commonly used in scientific research to study the effects of serotonin on the brain and behavior.

Scientific Research Applications

Analytical Characterization

Research on N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(2-methoxyethyl)-1-ethanamine, commonly associated with substances like 25C-NBOMe, has focused on analytical characterization. Studies have employed methods like high-performance liquid chromatography and mass spectrometry to identify and quantify these substances in biological samples, particularly in cases of intoxication or forensic investigation (Poklis et al., 2013).

Pharmacology and Toxicology

The pharmacological profile of these substances, including their interaction with serotonin receptors, has been a significant area of study. Research indicates potent serotonin-receptor activation, leading to hallucinogenic effects. This understanding is crucial for addressing cases of acute intoxication and understanding the risk profile of these substances (Yoshida et al., 2015).

Drug Enforcement and Legal Status

There has been considerable research into the legal status and regulatory control of substances like 25C-NBOMe, highlighting their placement into controlled substance schedules. This research provides insights into the legislative response to the emergence of these new psychoactive substances (Federal register, 2016).

Metabolic Pathways

Studies have also focused on understanding the metabolic pathways of these substances, including the role of cytochrome P450 enzymes in their metabolism. This research is crucial for developing effective clinical responses to intoxication and for informing public health strategies (Nielsen et al., 2017).

Clinical Case Studies

Case reports and clinical studies provide insights into the effects, potential toxicities, and clinical management of intoxications involving these substances. Such studies are vital for emergency medicine and toxicology, offering practical guidance for healthcare providers (Hieger et al., 2015).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO2/c1-16-12-17(2)14-20(13-16)24-11-9-22(8-10-23-3)15-18-4-6-19(21)7-5-18/h4-7,12-14H,8-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBFOZSBQFIGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN(CCOC)CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324244
Record name N-[(4-chlorophenyl)methyl]-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxyethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666023
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866043-09-6
Record name N-[(4-chlorophenyl)methyl]-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxyethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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